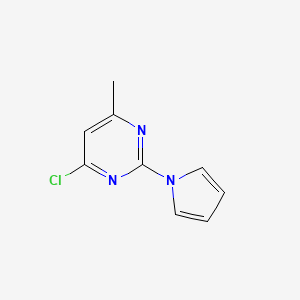
4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine
Übersicht
Beschreibung
4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a chemical compound with the CAS Number: 1355334-50-7. It has a linear formula of C9 H8 Cl N3 .
Molecular Structure Analysis
The InChI Code of this compound is 1S/C9H8ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h2-6H,1H3 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 193.64 .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Use
4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine and related compounds have been extensively studied for their synthesis methods and as intermediates in creating pharmacologically relevant substances. For instance, Ogurtsov and Rakitin (2021) detailed a synthesis method of a closely related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, demonstrating its role as an intermediate for disubstituted pyrimidines with potential pharmacological applications (Ogurtsov & Rakitin, 2021).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of pyrimidine derivatives, including compounds closely related to this compound, have been a subject of interest. A study by Hussain et al. (2020) on thiopyrimidine derivatives, including those with chloro and methyl groups, highlighted their significant NLO characteristics, suggesting their utility in optoelectronic applications (Hussain et al., 2020).
Biological Activity and Plant Growth Stimulation
Pyrimidine derivatives also exhibit biological activities, including plant growth stimulation effects. Pivazyan et al. (2019) synthesized new derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl, closely related to the compound , and found pronounced plant growth stimulating effects (Pivazyan et al., 2019).
Antibacterial Activity
Additionally, Jahanshahi et al. (2018) reported the synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines, related to this compound, and tested their antibacterial activity. Some of the synthesized products showed promising antibacterial properties (Jahanshahi et al., 2018).
Structural Analysis and DNA Interaction
Structural analysis and interaction studies with DNA are also notable applications. Zhang et al. (2013) discussed the crystal structure of a pyrimidine hydrochloride salt and its interaction with calf thymus DNA, revealing potential groove mode binding via hydrogen bonds, which could be relevant for compounds like this compound (Zhang et al., 2013).
Wirkmechanismus
Target of Action
Pyrrole and its derivatives, which include 4-chloro-6-methyl-2-(1h-pyrrol-1-yl)pyrimidine, have been noted for their potent anticancer activities . They are known to interact with several targets such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase .
Mode of Action
It is known that pyrrole derivatives can inhibit the activity of enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase . These enzymes play crucial roles in cell proliferation and survival, and their inhibition can lead to the death of cancer cells .
Biochemical Pathways
It is known that pyrrole derivatives can affect various biochemical pathways related to cell proliferation and survival . For example, they can inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides required for DNA replication .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that pyrrole derivatives can induce apoptosis, a form of programmed cell death, in cancer cells . This can lead to the reduction of tumor size and potentially to the elimination of the cancer .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of a compound .
Biochemische Analyse
Biochemical Properties
4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to cell cycle arrest, making the compound a potential candidate for cancer therapy. Additionally, this compound may interact with other proteins and enzymes involved in cellular signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The influence of this compound on cell signaling pathways, such as the MAPK/ERK pathway, can lead to alterations in gene expression and cellular metabolism. These changes can result in reduced cell viability and increased sensitivity to other therapeutic agents. Furthermore, the compound’s impact on gene expression may involve the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, contributing to its cytotoxic effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes and proteins. By binding to the active site of cyclin-dependent kinases, the compound inhibits their activity, leading to cell cycle arrest . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate of the enzyme. Additionally, the compound may exert its effects through enzyme activation or inhibition, depending on the specific target. Changes in gene expression induced by this compound can further modulate cellular functions, contributing to its overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro experiments. Its degradation products may also exhibit biological activity, potentially complicating the interpretation of experimental results. Long-term exposure to this compound in in vivo studies has demonstrated sustained effects on cellular processes, including persistent cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity while effectively inhibiting target enzymes and proteins . Higher doses can lead to toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant harm to the organism. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, this compound may alter metabolic flux and metabolite levels, further modulating cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic potential. The compound may be actively transported across cellular membranes, facilitated by transport proteins such as ATP-binding cassette (ABC) transporters. Additionally, binding to intracellular proteins can modulate the distribution of this compound within specific cellular compartments, impacting its biological activity.
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, localization to the nucleus can facilitate interactions with nuclear proteins and influence gene expression. Similarly, accumulation in the mitochondria can impact mitochondrial function and cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
4-chloro-6-methyl-2-pyrrol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMTWZSRVXQOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


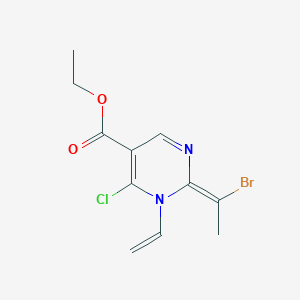
![6,8-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B1405718.png)
![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)
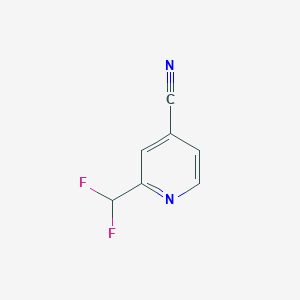
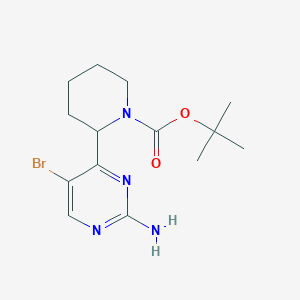
![Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1405723.png)
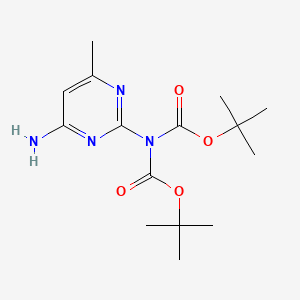
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)
![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)


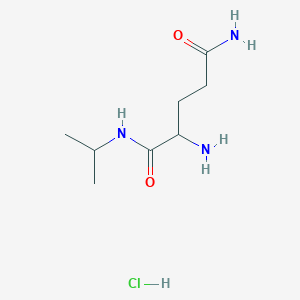
![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)
![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1405737.png)
